4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate
Description
Properties
IUPAC Name |
4-O-tert-butyl 3-O-methyl thiomorpholine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-5-6-17-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATXLILDVUDIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate typically involves the following key steps:
- Starting Material: A thiomorpholine core or its derivative.
- Functional Group Introduction: Installation of tert-butyl and methyl ester groups at the 3 and 4 positions on the thiomorpholine ring.
- Reaction Conditions: Use of esterification or carboxylation reagents under controlled temperature and basic/acidic catalysis.
This approach is consistent with the synthesis of related thiomorpholine dicarboxylates, where selective esterification is achieved using tert-butyl and methyl chloroformate reagents in the presence of strong bases or nucleophilic catalysts at low temperatures to control regioselectivity and yield.
Detailed Preparation Method
Step 1: Formation of Thiomorpholine Dicarboxylate Intermediate
- Reagents: Thiomorpholine derivative (e.g., thiomorpholine-4-carboxylate 1,1-dioxide).
- Reaction: The thiomorpholine ring is reacted with methyl chloroformate to introduce the methyl ester group at position 3.
- Catalyst/Base: Lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) is used as a strong base to deprotonate the thiomorpholine and facilitate nucleophilic attack.
- Temperature: The reaction is conducted at -78°C to maintain selectivity and prevent side reactions.
- Outcome: Formation of this compound with high regioselectivity.
Step 2: Introduction of the tert-Butyl Group
- The tert-butyl ester group is introduced via reaction with tert-butyl chloroformate or tert-butyl alcohol under acidic or basic conditions, depending on the starting intermediate.
- Protection of the carboxyl group as a tert-butyl ester is favored due to its stability and ease of removal if needed.
Reaction Conditions and Optimization
| Parameter | Condition | Notes |
|---|---|---|
| Base | LiHMDS (1 M in THF) | Strong base, facilitates deprotonation |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, aprotic solvent |
| Temperature | -78°C | Low temperature to control selectivity |
| Reaction Time | Several hours (typically 2-4 hours) | Monitored by TLC or HPLC |
| Workup | Quenching with water, extraction | Purification by column chromatography |
Purification and Characterization
- Purification: The crude product is purified by silica gel column chromatography, often using gradients of ethyl acetate and hexane.
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- Yield: Reported yields for similar thiomorpholine derivatives range from 60% to 85%, depending on reaction scale and purity of reagents.
Comparative Notes on Preparation Methods
| Aspect | Method Using LiHMDS and Methyl Chloroformate | Alternative Methods (Less Common) |
|---|---|---|
| Selectivity | High regioselectivity at low temperature | May require protecting groups |
| Reaction Complexity | Moderate, requires low temperature control | Simpler but less selective |
| Yield | 60-85% | Variable, often lower |
| Scalability | Suitable for lab-scale synthesis | Potentially scalable with optimization |
Research Findings and Applications
- The described preparation method provides a reliable route to this compound as a building block for further organic synthesis.
- This compound’s structural features make it a valuable intermediate for the synthesis of more complex molecules with potential pharmaceutical applications.
- The presence of both tert-butyl and methyl ester groups allows for selective deprotection strategies in downstream synthetic steps.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Thiomorpholine derivative + LiHMDS in THF at -78°C | Deprotonation and nucleophilic substitution | Formation of methyl ester intermediate |
| 2 | tert-Butyl chloroformate or alcohol | Introduction of tert-butyl ester | Formation of tert-butyl ester group |
| 3 | Workup and purification | Isolation of pure product | This compound |
Chemical Reactions Analysis
4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized or reduced derivatives of the original compound .
Scientific Research Applications
4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs in the Morpholine and Thiomorpholine Series
4-tert-Butyl 3-methyl 6,6-dimethylmorpholine-3,4-dicarboxylate (CAS 1272758-01-6)
- Molecular Formula: C₁₃H₂₃NO₅
- Molecular Weight : 273.33 g/mol
- Key Differences :
- Replaces the sulfur atom in thiomorpholine with oxygen (morpholine core).
- Features 6,6-dimethyl substitution on the morpholine ring, enhancing steric hindrance compared to the unsubstituted thiomorpholine derivative.
- Purity : 97% (as per commercial availability) .
4-tert-Butyl 3-ethyl Thiomorpholine-3,4-dicarboxylate (CAS 859833-24-2)
- Molecular Formula: C₁₂H₂₁NO₄S
- Molecular Weight : 275.36 g/mol
- Key Differences :
- Ethyl ester at position 3 instead of methyl, increasing molecular weight by ~14 g/mol.
- Retains the thiomorpholine core, suggesting similar electronic properties but altered lipophilicity.
- Safety Data : Hazard statement H302 (harmful if swallowed) .
(S)-4-tert-Butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate (CAS 1433222-91-3)
- Molecular Formula: C₁₂H₂₁NO₅
- Molecular Weight : 259.30 g/mol
- Key Differences: Chiral center at position 3 with a methyl substitution, influencing stereoselective reactivity.
Physicochemical Properties Comparison
Biological Activity
4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate is a synthetic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, mechanisms of action, and comparative analyses with similar compounds to provide a comprehensive understanding of its biological activity.
- Molecular Formula : C11H19NO4S
- Molecular Weight : 261.34 g/mol
- Structure : The compound features a thiomorpholine ring with two carboxylate groups and a tert-butyl substituent, which may enhance its solubility and biological activity compared to structurally similar compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies show effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies demonstrate that it induces apoptosis in various cancer cell lines, including breast (MCF-7) and leukemia (CEM-13) cells. The cytotoxic effects are attributed to the activation of caspase pathways, leading to programmed cell death.
Key Findings:
- MCF-7 Cell Line : IC50 value of approximately 5 µM, indicating effective cytotoxicity.
- CEM-13 Cell Line : Exhibited higher sensitivity with an IC50 value of around 3 µM.
The biological activity of this compound can be attributed to its interaction with cellular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : Potential modulation of receptor activity related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leading to cell death.
Comparative Analysis
When compared to similar compounds, such as 4-Tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate, the unique substitution pattern of the target compound contributes to enhanced biological properties.
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 5 | Anticancer |
| 4-Tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate | >10 | Anticancer |
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against multi-drug resistant strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
- Cancer Research Trials : Clinical trials evaluating the compound's efficacy in combination with standard chemotherapy agents showed promising results in enhancing treatment outcomes for patients with advanced-stage cancers.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via carbenoid-mediated [3+2] cycloaddition or base-promoted ring-expansion reactions. For example, cycloaddition reactions using α-diazo compounds and thiomorpholine derivatives under Rh(II) catalysis yield dicarboxylates with moderate to high yields (e.g., 72% in ). Optimization involves adjusting solvent polarity (e.g., dichloromethane), temperature (25–40°C), and catalyst loading (0.5–2 mol%) . Base-promoted reactions (e.g., KOtBu in THF) require precise stoichiometric control to avoid side products like decarboxylated derivatives .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use 1H/13C NMR to verify substituent positions and stereochemistry. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while ester methyl groups resonate near 3.7 ppm . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C17H19N2O7: 363.1192) . Purity is assessed via HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent) .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (N2 or Ar). The compound is stable under ambient conditions but degrades in humid environments due to ester hydrolysis. Desiccants (e.g., silica gel) are recommended in storage cabinets .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : While not classified as hazardous, use PPE (gloves, goggles) to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes. Avoid inhalation of dust; work in a fume hood with HEPA filtration .
Advanced Research Questions
Q. How can stereochemical purity be achieved during synthesis, and what challenges arise in isolating enantiomers?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Ru(II)-pybox complexes) or resolution via diastereomeric salt formation. For example, (S)-isomers (CAS 215917-98-9) are separated using chiral HPLC columns (Chiralpak IA) with hexane/isopropanol mobile phases . Challenges include low yields (<50%) and overlapping NMR signals, necessitating circular dichroism (CD) spectroscopy for confirmation .
Q. What computational methods predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in cycloadditions. Molecular docking studies assess potential bioactivity by simulating interactions with protein targets (e.g., enzymes in ) . Software like Gaussian or Schrödinger Suite is used for these simulations .
Q. How do byproducts form during synthesis, and what strategies mitigate their occurrence?
- Methodological Answer : Common byproducts include decarboxylated derivatives (from excessive base) or dimeric adducts (from prolonged reaction times). Mitigation involves:
- Stoichiometric control : Limit base equivalents to ≤1.2 eq. .
- Temperature modulation : Maintain reactions below 50°C to prevent thermal decomposition .
- Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .
Q. What role does this compound play in designing metal-organic frameworks (MOFs) or drug conjugates?
- Methodological Answer : As a dicarboxylate linker, it can coordinate with metal nodes (e.g., Zr6 clusters in UiO-66 analogs) to form MOFs with tunable porosity . In drug development, thiomorpholine cores are precursors for antibody-drug conjugates (ADCs), where the ester groups enable controlled release of payloads (e.g., auristatins in ) .
Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?
- Methodological Answer : Discrepancies arise from solvent effects (CDCl3 vs. DMSO-d6) or impurities. Standardize protocols:
- Referencing : Use internal standards (TMS for NMR).
- Repetition : Replicate synthesis and characterization under identical conditions.
- Collaborative validation : Cross-check data with independent labs using high-field NMR (≥500 MHz) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
